1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
This compound belongs to the tetrahydropyrrolo[1,2-a]pyrazine class, characterized by a bicyclic scaffold combining pyrrole and pyrazine rings. The structure includes a 4-chlorophenyl substituent at position 1 and a sulfonyl group bearing 4-methoxy-3-methylphenyl at position 2 (Fig. 1).
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-15-14-18(9-10-20(15)27-2)28(25,26)24-13-12-23-11-3-4-19(23)21(24)16-5-7-17(22)8-6-16/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOINAHAEVFYVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22ClN3O2S
- Molecular Weight : 416.9 g/mol
- CAS Number : 899739-06-1
The compound features a tetrahydropyrrolo structure fused with a pyrazine ring and is substituted with a chlorophenyl and a methoxy-methylphenyl sulfonyl group, contributing to its unique biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Cholinesterase Inhibition : Studies have shown that derivatives of pyrazine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. For example, certain analogs demonstrated IC50 values of 0.466 µM for AChE and 1.89 µM for BChE .
- Antibacterial Activity : The compound has demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. In vitro studies indicated significant inhibition zones in agar diffusion tests .
Biological Activity Data Table
Case Studies
- Cholinesterase Inhibition in Alzheimer's Disease Models : A study evaluated the effects of pyrazine derivatives on cholinergic deficits in animal models. The results suggested that these compounds could enhance cognitive function by inhibiting cholinesterases effectively .
- Antibacterial Screening : A series of synthesized compounds bearing the sulfonamide moiety were tested against various bacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial properties, particularly against gram-negative bacteria .
- In Silico Docking Studies : Molecular docking simulations revealed that the compound interacts favorably with active sites of target enzymes like AChE and BChE, suggesting potential for development as therapeutic agents in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Table 1: Comparative Analysis of Tetrahydropyrrolo[1,2-a]pyrazine Derivatives
Key Differences and Implications
Substituent Effects on Activity :
- The 4-chlorophenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to the 4-fluorophenyl analog (weaker electron-withdrawing effect) .
- Sulfonyl vs. Spiro-Tetrone (AS-3201) : The sulfonyl group in the target compound may offer broader hydrogen-bonding interactions, whereas AS-3201’s spiro-tetrone moiety confers rigidity and high potency for aldose reductase .
Synthetic Accessibility :
- The target compound’s synthesis benefits from iridium-catalyzed asymmetric hydrogenation (up to 95% ee), a method superior to traditional racemic approaches . In contrast, AS-3201 requires complex spirocyclization, limiting scalability .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
